molecular formula C21H19N3O4 B12176853 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12176853
M. Wt: 377.4 g/mol
InChI Key: RIFDAOAGNMOWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a fused bicyclic framework. Its structure comprises a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxine carboxamide group and at the 4-position with a 5,6,7,8-tetrahydronaphthalen-2-yl moiety. The tetrahydronaphthalene group introduces lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C21H19N3O4/c25-21(18-12-26-16-7-3-4-8-17(16)27-18)22-20-19(23-28-24-20)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11,18H,1-2,5-6,12H2,(H,22,24,25)

InChI Key

RIFDAOAGNMOWBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Ring-Closing Reaction

3,4-Dihydroxybenzaldehyde undergoes cyclization with 1,2-dibromoethane under alkaline conditions to form 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Key parameters include:

  • Base : Aqueous NaOH (5 eq excess) with tetrabutylammonium bromide as a phase-transfer catalyst.

  • Solvent : Dichloromethane or solvent-free conditions at reflux (80–100°C).

  • Yield : 70–80% after recrystallization.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous solution:

  • Conditions : 70–80°C for 1–2 hours under reflux.

  • Yield : 90% (23 g from 25 g aldehyde).

  • Purification : Acidification with HCl precipitates the product, which is filtered and dried.

Synthesis of 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole (furazan) ring is constructed via cyclization of amidoxime precursors, adapted from methods for 1,2,4-oxadiazoles.

Amidoxime Formation

5,6,7,8-Tetrahydronaphthalen-2-ylacetonitrile is reacted with hydroxylamine hydrochloride:

  • Conditions : Ethanol/water (1:1), reflux for 6–8 hours.

  • Yield : 85–90% (similar to amidoxime syntheses in).

Oxidative Cyclization

The amidoxime undergoes cyclization using hypervalent iodine reagents:

  • Reagent : PhI(OAc)₂ (PIDA) in DMF at room temperature.

  • Mechanism : Oxidative dehydrogenation forms the 1,2,5-oxadiazole ring.

  • Yield : 75–80% (based on analogous reactions in).

Functionalization of the Oxadiazole Core

Introduction of the Tetrahydronaphthalene Group

The 4-position of the oxadiazole is functionalized via nucleophilic aromatic substitution or palladium-catalyzed coupling:

  • Method : Suzuki-Miyaura coupling using 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Yield : 65–70% (extrapolated from).

Amide Coupling

The final step involves coupling the benzodioxine-carboxylic acid with the 3-amino-1,2,5-oxadiazole intermediate.

Acid Activation

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acid chloride:

  • Reagent : Oxalyl chloride (2 eq) in DCM, catalytic DMF.

  • Conditions : Room temperature, 2 hours.

Coupling Reaction

The acid chloride reacts with the amine-functionalized oxadiazole using TBTU as a coupling agent:

  • Conditions : DMF, DIEA (1 eq), 50°C for 4 hours.

  • Yield : 85% (based on, Table 1).

Optimization Data

Table 1: Solvent Effects on Oxadiazole Cyclization

SolventYield (%)
DMF95
THF88
Acetone90
Ethanol0

Table 2: Coupling Agent Efficiency

ReagentYield (%)
TBTU85
DCC50
CDI63

Challenges and Solutions

  • Regioselectivity : Oxidative cyclization with PIDA ensures correct 1,2,5-oxadiazole regiochemistry.

  • Purification : Column chromatography or recrystallization in ethanol improves purity.

  • Scale-Up : Patent methods for benzodioxine synthesis are scalable to industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Thiazole Derivative

A closely related compound, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide , differs in two critical regions:

Heterocyclic Core : Replaces the 1,2,5-oxadiazole with a 1,3-thiazole ring.

Dihydrobenzodioxine Configuration : Features a 5,6-dihydro-1,4-dioxine group instead of the 2,3-dihydro-1,4-benzodioxine.

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Oxadiazole) Analog (Thiazole)
Heterocyclic Ring 1,2,5-Oxadiazole 1,3-Thiazole
Dihydrobenzodioxine Position 2,3-dihydro 5,6-dihydro
Molecular Formula C₂₀H₁₉N₃O₄ C₁₈H₁₈N₂O₃S
Calculated LogP* ~3.2 ~3.8
Polar Surface Area (Ų) 95 85

*LogP values estimated via fragment-based methods.

Impact of Structural Variations
  • Heterocyclic Substitution :

    • The oxadiazole’s electron-deficient nature may enhance hydrogen-bond acceptor capacity compared to the thiazole’s sulfur-containing aromatic system, which is more lipophilic and prone to metabolic oxidation .
    • Thiazole derivatives often exhibit higher metabolic clearance due to sulfur’s susceptibility to cytochrome P450-mediated oxidation.
  • This could influence binding pocket compatibility in target proteins.

Biological Activity

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This review focuses on its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of tetrahydronaphthalene derivatives with oxadiazole intermediates. The general synthetic route includes:

  • Formation of Oxadiazole : Tetrahydronaphthalene is reacted with appropriate reagents to form the oxadiazole moiety.
  • Coupling Reaction : The oxadiazole is then coupled with 2,3-dihydro-1,4-benzodioxine derivatives to yield the final product.

Anticancer Properties

Research indicates that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung adenocarcinoma) and C6 (glioma) cell lines.
  • IC50 Values : Studies have shown IC50 values comparable to standard chemotherapeutics like cisplatin. For example:
    • A549 Cell Line : IC50 = 0.128 ± 0.027 mM
    • C6 Cell Line : IC50 = 0.137 ± 0.015 mM

These values suggest that the compound may inhibit tumor growth effectively while displaying low toxicity towards normal cells such as NIH/3T3 mouse embryonic fibroblast cell line .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds similar to the target compound have been identified as effective MMP inhibitors, crucial for tumor invasion and metastasis .
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to the active sites of MMP enzymes, indicating a potential pathway for therapeutic action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureActivity Implication
Tetrahydronaphthalene moietyEnhances lipophilicity and cellular uptake
Oxadiazole ringContributes to anticancer activity through MMP inhibition
Benzodioxine structureMay improve selectivity towards cancer cells

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Lung Cancer : A compound structurally related to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine showed promising results in reducing tumor size in A549 xenograft models.
  • In Vitro Studies : Compounds with similar scaffolds demonstrated significant apoptosis induction in cancer cells via activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Oxadiazole ring formation : Condensation of hydrazides with nitriles or carbonyl derivatives under acidic conditions.
  • Coupling reactions : Amide bond formation between the oxadiazole and benzodioxine moieties using coupling agents like EDCI or HATU.
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.

Example Reaction Optimization Table :

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature60–120°C90°C+25%
Catalyst (mol%)1–5%3%+15%
SolventDMF, THF, MeCNDMF+20%
Adapted from methodologies in .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., benzodioxine protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for oxadiazole formation .
  • Docking Studies : Screen derivatives for target binding (e.g., kinase inhibitors) using molecular dynamics simulations.
  • Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., IC50 values) to prioritize synthetic targets .

Case Study : ICReDD’s workflow integrates computation and experiment, reducing trial-and-error by 50% through predictive modeling .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cellular viability).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Example: Inconsistent IC50 values may arise from solvent effects (DMSO vs. aqueous buffers). Control solvent concentration ≤0.1% .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
  • Isotopic Labeling : Use 13C-labeled precursors to trace carbon migration during cyclization.
  • Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., hydrazide precursors) for characterization .

Example : For oxadiazole formation, propose a mechanism involving nucleophilic attack followed by dehydration, validated by MS detection of H2O byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility/stability data?

  • Controlled Experiments : Test solubility in buffered solutions (pH 1–12) and stability under light/heat.
  • Advanced Characterization : Use X-ray crystallography to confirm polymorphic forms affecting solubility .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., benzodioxine derivatives) .

Methodological Resources

  • Synthetic Protocols : Adapt multi-step routes from .
  • Analytical Workflows : Follow SPE purification () and spectroscopic validation ().
  • Computational Tools : Leverage Gaussian (DFT) or AutoDock (molecular docking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.